molecular formula C17H15Cl2NO4 B12120340 3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid

3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid

Cat. No.: B12120340
M. Wt: 368.2 g/mol
InChI Key: MAZDBJWXCLKNMW-UHFFFAOYSA-N
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Description

3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid is a synthetic organic compound with the molecular formula C17H15Cl2NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dichlorophenoxy group, a butanamido group, and a benzoic acid moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid typically involves the following steps:

    Formation of 2,4-Dichlorophenoxybutanoic Acid: This step involves the reaction of 2,4-dichlorophenol with butyric acid under acidic conditions to form 2,4-dichlorophenoxybutanoic acid.

    Amidation Reaction: The 2,4-dichlorophenoxybutanoic acid is then reacted with 3-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a herbicide due to its structural similarity to known herbicidal compounds.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.

    4-(2,4-Dichlorophenoxy)butanoic Acid: A related compound with similar herbicidal properties.

Uniqueness

3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid is unique due to the presence of both the butanamido and benzoic acid moieties, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H15Cl2NO4

Molecular Weight

368.2 g/mol

IUPAC Name

3-[4-(2,4-dichlorophenoxy)butanoylamino]benzoic acid

InChI

InChI=1S/C17H15Cl2NO4/c18-12-6-7-15(14(19)10-12)24-8-2-5-16(21)20-13-4-1-3-11(9-13)17(22)23/h1,3-4,6-7,9-10H,2,5,8H2,(H,20,21)(H,22,23)

InChI Key

MAZDBJWXCLKNMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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